molecular formula C13H14BrFN2O B572735 3-(4-Bromo-2-fluorophenyl)-1,4-diazaspiro[4.4]nonan-2-one CAS No. 1272755-90-4

3-(4-Bromo-2-fluorophenyl)-1,4-diazaspiro[4.4]nonan-2-one

Cat. No. B572735
M. Wt: 313.17
InChI Key: MIBWGOVZKOZNBP-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .


Molecular Structure Analysis

This involves the use of spectroscopic techniques like NMR, IR, UV-Vis, and X-ray crystallography to determine the structure of the compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, the conditions under which it reacts, and the products formed .


Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, density, molar mass, and specific rotations. Chemical properties might include reactivity, acidity or basicity, and stability .

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry Applications

  • Synthetic Intermediates : Compounds with bromo-fluorophenyl groups, similar to "3-(4-Bromo-2-fluorophenyl)-1,4-diazaspiro[4.4]nonan-2-one", are valuable intermediates in organic synthesis. They can be used for the preparation of more complex molecules, including pharmaceuticals and agrochemicals. For instance, the practical synthesis of 2-Fluoro-4-bromobiphenyl has been described as a key intermediate for manufacturing anti-inflammatory materials (Qiu et al., 2009).

  • Drug Design and Development : Bromine and fluorine atoms are frequently incorporated into drug molecules to enhance their pharmacokinetic properties, such as stability, bioavailability, and receptor binding affinity. The presence of a diazaspiro[4.4]nonan-2-one scaffold within a compound suggests potential for CNS activity, given the structural resemblance to known psychoactive substances. Such frameworks are often explored in the context of developing new therapeutic agents with unique modes of action.

Environmental Science and Toxicology

  • Environmental Persistence and Toxicity : Brominated and fluorinated organic compounds are of environmental concern due to their potential persistence and bioaccumulation. Research on the microbial degradation of polyfluoroalkyl chemicals indicates the environmental fate and challenges associated with the breakdown of such substances (Liu & Mejia Avendaño, 2013). Understanding the degradation pathways and environmental impact of bromo-fluorophenyl-containing compounds like "3-(4-Bromo-2-fluorophenyl)-1,4-diazaspiro[4.4]nonan-2-one" is crucial for assessing their safety and regulatory compliance.

Safety And Hazards

This involves detailing the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage .

Future Directions

This could involve potential applications, ongoing research, and areas where further study is needed .

properties

IUPAC Name

2-(4-bromo-2-fluorophenyl)-1,4-diazaspiro[4.4]nonan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrFN2O/c14-8-3-4-9(10(15)7-8)11-12(18)17-13(16-11)5-1-2-6-13/h3-4,7,11,16H,1-2,5-6H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIBWGOVZKOZNBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)NC(C(=O)N2)C3=C(C=C(C=C3)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Bromo-2-fluorophenyl)-1,4-diazaspiro[4.4]nonan-2-one

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